molecular formula C16H34N2O4.2I B230963 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine CAS No. 16758-47-7

6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine

Cat. No.: B230963
CAS No.: 16758-47-7
M. Wt: 451.6 g/mol
InChI Key: SHOLSAOUSMCLOR-HGRVVPQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine is a chemical compound that belongs to the class of opioids. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent for pain management.

Mechanism of Action

The mechanism of action of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves binding to the mu-opioid receptor and activating the downstream signaling pathways that lead to pain relief. This compound has been found to be more potent and have a longer duration of action compared to other opioids such as morphine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, respiratory depression, and constipation. These effects are similar to other opioids and are mediated through the activation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the mechanism of action of opioids and developing new opioid-based therapies. However, one of the limitations of using this compound is its potential for abuse and addiction, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine. One of the areas of focus is the development of new opioid-based therapies that are more effective and have fewer side effects than currently available opioids. Another area of research is the development of new drugs that target the mu-opioid receptor but do not have the potential for abuse and addiction. Additionally, research is needed to understand the long-term effects of this compound on the brain and other organs.

Synthesis Methods

The synthesis of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine involves the reaction of thebaine with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through a series of steps involving reduction, cyclization, and oxidation to yield the final product.

Scientific Research Applications

The potential of 6,14-Endoetheno-7-(2-cyclohexyl-2-hydroxy-2-ethyl)-tetrahydro-oripavine as a therapeutic agent for pain management has been extensively studied. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which is the primary target for most opioids. It has also been found to be effective in reducing pain in animal models of acute and chronic pain.

Properties

16758-47-7

Molecular Formula

C16H34N2O4.2I

Molecular Weight

451.6 g/mol

IUPAC Name

(2S,6R,14R,15S,19R)-19-(1-cyclohexyl-1-hydroxyethyl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

InChI

InChI=1S/C28H37NO4/c1-25(31,18-7-5-4-6-8-18)20-16-26-11-12-28(20,32-3)24-27(26)13-14-29(2)21(26)15-17-9-10-19(30)23(33-24)22(17)27/h9-12,18,20-21,24,30-31H,4-8,13-16H2,1-3H3/t20-,21-,24-,25?,26?,27+,28+/m1/s1

InChI Key

SHOLSAOUSMCLOR-HGRVVPQMSA-N

Isomeric SMILES

CC([C@H]1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)(C7CCCCC7)O

SMILES

CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O

Canonical SMILES

CC(C1CCCCC1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)C)OC)O

synonyms

α-Cyclohexyl-4,5α-epoxy-3-hydroxy-6-methoxy-α,17-dimethyl-6,14-ethenomorphinan-7-methanol

Origin of Product

United States

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